An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Properties, Synthesis, and Reactivity for Advanced Research
An In-Depth Technical Guide to 4-Chloro-2,3,5-trimethylpyridine: Properties, Synthesis, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3,5-trimethylpyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a key intermediate in the pharmaceutical industry. Its structural features, namely the presence of a reactive chlorine atom at the 4-position and the steric and electronic influence of three methyl groups, dictate its chemical behavior and utility. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-Chloro-2,3,5-trimethylpyridine, with a focus on its role in the development of proton pump inhibitors.
Part 1: Core Physical and Chemical Properties
Precise experimental data for some physical properties of 4-Chloro-2,3,5-trimethylpyridine are not extensively reported in publicly available literature. However, based on patent documentation and chemical supplier information, it is established as a liquid at room temperature[1]. The following table summarizes its known and calculated properties.
| Property | Value | Source/Method |
| CAS Number | 109371-18-8 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.63 g/mol | Calculated |
| Appearance | Liquid | [1] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Part 2: Synthesis of 4-Chloro-2,3,5-trimethylpyridine
A primary synthetic route to 4-Chloro-2,3,5-trimethylpyridine involves the selective hydrogenation of a dichlorinated precursor. This method, outlined in patent literature, provides a viable pathway for laboratory and potential industrial-scale production.
Experimental Protocol: Synthesis via Hydrogenation
This protocol is adapted from patent literature describing the preparation of 4-Chloro-2,3,5-trimethylpyridine.
Reaction: Hydrogenation of 2,4-dichloro-3,5,6-trimethylpyridine.
Materials:
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2,4-dichloro-3,5,6-trimethylpyridine
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Palladium on carbon (Pd/C) catalyst
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Acidic solvent (e.g., Acetic Acid)
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Hydrogen gas (H₂)
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Apparatus for hydrogenation (e.g., Parr hydrogenator)
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,4-dichloro-3,5,6-trimethylpyridine in an acidic solvent such as acetic acid.
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Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.
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Hydrogenation: Seal the vessel and connect it to a hydrogen source. Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., atmospheric to 25 bar).
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Reaction Monitoring: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
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Workup: Once the theoretical amount of hydrogen has been consumed, depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.
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Isolation: The solvent is then removed under reduced pressure. The resulting crude product can be purified by standard techniques such as distillation or chromatography to yield 4-Chloro-2,3,5-trimethylpyridine as a liquid[1].
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Chloro-2,3,5-trimethylpyridine is dominated by the chemistry of the chloropyridine core. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary reaction of 4-Chloro-2,3,5-trimethylpyridine is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the chloride ion at the 4-position. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex[3].
The presence of the nitrogen atom in the pyridine ring is crucial for this reactivity. It withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions, making them more electrophilic. The attack of a nucleophile at the 4-position leads to a negatively charged intermediate where the charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction[4]. The order of reactivity for chloropyridines in SNAr reactions is generally 4-chloro > 2-chloro > 3-chloro[4].
A key application of this reactivity is the synthesis of 4-alkoxy derivatives, which are precursors to important pharmaceuticals. For example, reaction with sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields 4-methoxy-2,3,5-trimethylpyridine[1].
Part 4: Spectroscopic Analysis (Predicted)
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show three singlets for the methyl groups and one singlet for the aromatic proton.
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Aromatic Proton (H6): The proton at the 6-position is expected to appear as a singlet in the aromatic region, likely between δ 8.0-8.5 ppm. The deshielding effect of the adjacent nitrogen atom will shift this proton downfield.
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Methyl Protons (C2-CH₃, C3-CH₃, C5-CH₃): The three methyl groups will each appear as a singlet. Their chemical shifts will be in the typical alkyl-aromatic range (δ 2.2-2.6 ppm). The exact positions will be influenced by their proximity to the nitrogen and chlorine substituents.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-160 ppm). The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) will be significantly influenced. C4 is expected to be around δ 140-150 ppm, while C2 and C6 will be downfield due to the nitrogen's deshielding effect.
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Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorptions for the substituted pyridine ring and the C-Cl bond.
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C-H stretching (aromatic): A weak to medium band is expected above 3000 cm⁻¹.
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C-H stretching (aliphatic): Strong bands are expected in the 2850-3000 cm⁻¹ region from the methyl groups.
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C=C and C=N stretching (aromatic ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
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C-Cl stretching: A medium to strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. Due to the presence of chlorine, an M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound[5].
Predicted Fragmentation Pattern:
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Loss of a methyl radical (-CH₃): A peak at m/z 140.
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Loss of a chlorine radical (-Cl): A peak at m/z 120.
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Loss of HCl: A peak at m/z 119.
Part 5: Applications in Drug Development
4-Chloro-2,3,5-trimethylpyridine is a crucial building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.
Role in Omeprazole Synthesis
In the synthesis of omeprazole, 4-Chloro-2,3,5-trimethylpyridine undergoes a series of transformations. A key step is the nucleophilic displacement of the 4-chloro group with a methoxy group to form 4-methoxy-2,3,5-trimethylpyridine. This intermediate is then further functionalized and coupled with a benzimidazole moiety to construct the final omeprazole molecule[6]. The reactivity of the 4-position is essential for the successful construction of the ether linkage in this synthetic pathway.
Part 6: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-2,3,5-trimethylpyridine is not widely available, information can be inferred from related chloropyridine compounds.
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Hazards: Chlorinated organic compounds are often harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.
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Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
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